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Cat. No.: B1175052

Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides an in-depth technical overview of the historical

formulation, manufacturing, and quality control of injectable liver extracts, which were a primary

treatment for pernicious anemia from the 1920s until the widespread availability of synthetic

Vitamin B12 in the 1950s.

Introduction and Historical Context
The story of injectable liver extracts begins with the Nobel Prize-winning work of George

Whipple, George Minot, and William Murphy. In the 1920s, they demonstrated that feeding

large amounts of raw liver to patients with pernicious anemia, a previously fatal disease, could

induce remission.[1][2] This breakthrough was attributed to an "extrinsic factor" present in the

liver, which was later identified as Vitamin B12 (cobalamin).[1][3]

The initial therapy required patients to consume large, often unpalatable, quantities of raw or

lightly cooked liver.[4] This led to the rapid development of concentrated extracts that could be

administered via intramuscular injection, offering a more potent and practical therapeutic
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option.[1][4] In 1928, chemist Edwin Cohn developed a method to produce an extract that was

50 to 100 times more potent than raw liver.[1] These injectable formulations became the

standard of care until pure cyanocobalamin was isolated and commercially produced.[1][3]

This guide details the core technical aspects of these historical formulations, from raw material

processing to final product quality control.

Composition and Formulation
The primary active pharmaceutical ingredient in injectable liver extracts was Vitamin B12, along

with other B vitamins like folic acid and essential minerals such as iron.[5][6] The potency of

these extracts was not initially measured by the mass of Vitamin B12, but rather by a biological

unit of activity known as the "U.S.P. unit."

A U.S.P. unit was defined by its hematopoietic activity in patients with pernicious anemia in

relapse. Standardization involved determining the amount of extract required to produce a

satisfactory reticulocyte response and increase in red blood cell count in these patients.[7]

Highly potent extracts could contain the equivalent of 15 U.S.P. units per cubic centimeter (cc)

or milliliter (mL).[7]

The final injectable solution was an aqueous formulation containing the purified liver

concentrate, preservatives to maintain sterility, and salts to adjust tonicity.

Table 1: Typical Composition of Historical Injectable
Liver Extract Formulations
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Component Function
Typical
Concentration
Range

Notes

Liver Concentrate Active Ingredient
2 - 15 U.S.P. units per

mL

Potency was defined

by clinical response.

Later understood to

correspond to a

specific Vitamin B12

(cyanocobalamin)

concentration.

Vitamin B12 Active Ingredient

10 - 30 mcg per mL (in

later, more purified

extracts)

The primary

hematopoietic factor.

Phenol Preservative ~0.5%

A common

antimicrobial

preservative used in

multi-dose vials.

Benzyl Alcohol Preservative 0.9% - 1.5%

An alternative

antimicrobial

preservative and mild

local anesthetic.[8]

Sodium Chloride
Tonicity-adjusting

agent

q.s. to isotonicity

(~0.9%)

Added to make the

injection less painful

by matching the

osmotic pressure of

bodily fluids.[3]

Water for Injection Vehicle q.s. to final volume
The sterile solvent for

all other components.

Hydrochloric Acid /

Sodium Hydroxide
pH Adjuster q.s. to pH 4.5 - 7.0

Used to adjust the

final pH of the solution

for stability and to

minimize injection site

irritation.[3]
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Note: Formulations varied significantly between manufacturers and over time as purification

techniques improved.

Manufacturing Process
The production of injectable liver extracts involved a multi-step process of extraction and

purification designed to isolate the water-soluble, anti-anemic factors from raw animal liver

(typically bovine or porcine) while removing proteins, fats, and other impurities.[9][10] The

general principles were analogous to the Cohn fractionation process used for blood plasma,

relying on changes in solvent, temperature, and pH to achieve separation.[1][11]

Diagram 1: Manufacturing Workflow for Injectable Liver
Extract
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Caption: Overview of the historical manufacturing process for injectable liver extracts.
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Detailed Manufacturing Protocol
Raw Material Preparation: Fresh or frozen animal livers, deemed fit for human consumption,

were finely minced or ground to increase the surface area for extraction.[9][10]

Aqueous Extraction: The ground liver was mixed with hot water (approximately 80-90°C) at a

slightly acidic pH. This process served to coagulate the bulk of proteins while solubilizing the

thermostable Vitamin B12 and other desired factors.[9]

Primary Separation: The resulting slurry was filtered or centrifuged to remove the solid,

denatured protein and tissue residue, yielding a crude aqueous extract.[9]

Concentration: The crude extract was concentrated under vacuum. This gentle evaporation

process removed a significant amount of water without degrading the active components,

resulting in a thick paste.[9]

Ethanol Fractionation: The concentrated paste was treated with a high concentration of cold

ethanol (e.g., 70% ethanol) at low temperatures (e.g., -20°C).[9] This step precipitated

remaining unwanted proteins, glycogen, and dextrins, while the smaller, alcohol-soluble

Vitamin B12 molecule remained in the supernatant. This is the key purification step.

Clarification: The alcoholic solution was filtered or centrifuged in the cold to remove the

precipitated impurities.

Solvent Removal & Final Formulation: The ethanol was removed from the clarified solution

via vacuum distillation. The resulting purified concentrate was then dissolved in Water for

Injection. Preservatives (such as 0.5% phenol) and sodium chloride were added to create

the final isotonic formulation.[3][12] The pH was adjusted as needed.

Sterilization and Filling: The final solution was sterilized by passing it through a bacteria-

retentive filter (e.g., a Seitz filter or a 0.22 µm membrane filter) and then aseptically filled into

sterile multi-dose vials.

Experimental Protocols: Quality Control
Rigorous quality control testing was essential to ensure the potency, safety, and stability of the

final injectable product. Due to the biological nature of the product, testing focused on
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biological activity, sterility, and the absence of fever-inducing substances.

Potency Assay: Microbiological Vitamin B12 Assay
The potency of liver extracts was directly correlated with their Vitamin B12 content. The

microbiological assay using the bacterium Lactobacillus leichmannii was a standard method.

This organism's growth is directly dependent on the amount of available Vitamin B12.

Protocol:

Sample Preparation: An aliquot of the liver extract is diluted with a buffer solution. Potassium

cyanide (KCN) is added to the extract to convert all forms of cobalamin into the more stable

cyanocobalamin, which ensures all B12 variants are measured and improves extraction from

any binding proteins.[13][14]

Standard Preparation: A series of standards with known concentrations of pure

cyanocobalamin are prepared.

Inoculation: A sterile, B12-free assay medium is prepared. Aliquots of the prepared standards

and the unknown liver extract samples are added to separate culture tubes containing the

medium. Each tube is then inoculated with a standardized suspension of L. leichmannii.

Incubation: The tubes are incubated at a controlled temperature (e.g., 37°C) for a set period

(e.g., 24-72 hours).

Measurement: Bacterial growth is measured by assessing the turbidity of the culture using a

spectrophotometer.

Calculation: A standard curve is generated by plotting the turbidity against the known

concentrations of the cyanocobalamin standards. The Vitamin B12 concentration in the liver

extract sample is then determined by interpolating its turbidity measurement on the standard

curve.

Diagram 2: Quality Control Testing Workflow
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Caption: Logical flow of quality control tests performed on a batch of liver extract.

Safety Assays
4.2.1 Sterility Testing

This test was performed to ensure the absence of viable microbial contaminants in the final

product. The direct inoculation method was common.[6][15]

Protocol:
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Sampling: A statistically representative number of vials are randomly sampled from the

finished batch.[13]

Inoculation: Under strict aseptic conditions, a specified volume of the liver extract from each

sampled vial is directly transferred into two types of sterile culture media: Fluid Thioglycollate

Medium (for anaerobic and aerobic bacteria) and Soybean-Casein Digest Medium (for

aerobic bacteria and fungi).[6]

Incubation: The inoculated media are incubated for a period of not less than 14 days,

typically at 30-35°C for the thioglycollate and 20-25°C for the casein digest.[6]

Observation: The media are visually inspected for any signs of turbidity or microbial growth.

The presence of growth indicates contamination, and the batch would fail the test.

4.2.2 Pyrogen Testing

Parenteral drugs must be free of pyrogens (fever-inducing substances), the most common of

which are bacterial endotoxins. The historical gold standard was the Rabbit Pyrogen Test

(RPT).[5][7]

Protocol:

Animal Selection: Healthy, mature rabbits are selected and housed in a controlled

environment. Their baseline rectal temperatures are recorded.

Injection: A sterile solution of the injectable liver extract is administered intravenously into the

ear vein of a group of (typically three) rabbits. The dose is calculated based on the human

dose.

Temperature Monitoring: The rectal temperature of each rabbit is recorded at timed intervals

(e.g., 1, 2, and 3 hours) post-injection.

Interpretation: If no rabbit shows an individual temperature rise of 0.5°C or more, and if the

sum of the temperature rises for the group does not exceed a specified limit (e.g., 1.3°C), the

product is considered pyrogen-free. If these limits are exceeded, the test is repeated with a

larger group of rabbits.
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Mechanism of Action: Vitamin B12 Signaling
The therapeutic effect of liver extract is due to Vitamin B12, which acts as an essential cofactor

for two critical enzymatic reactions in human metabolism. A deficiency leads to impaired DNA

synthesis (affecting rapidly dividing cells like hematopoietic precursors, causing megaloblastic

anemia) and neurological damage.

Methionine Synthase: In the cytoplasm, methylcobalamin is a cofactor for methionine

synthase. This enzyme remethylates homocysteine to form methionine. In the process, it

also regenerates the active form of folate (tetrahydrofolate) from methyl-tetrahydrofolate.

Tetrahydrofolate is crucial for the synthesis of purines and pyrimidines, the building blocks of

DNA.

Methylmalonyl-CoA Mutase: In the mitochondria, adenosylcobalamin is a cofactor for

methylmalonyl-CoA mutase. This enzyme converts L-methylmalonyl-CoA to succinyl-CoA, a

key step in the metabolism of odd-chain fatty acids and some amino acids. A defect in this

pathway leads to the accumulation of methylmalonic acid (MMA), which is believed to

contribute to the neurological damage seen in B12 deficiency.

Diagram 3: Metabolic Role of Vitamin B12 (Cobalamin)
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Caption: The role of Vitamin B12 coenzymes in key metabolic pathways.

Conclusion
The development of injectable liver extracts represents a landmark achievement in

pharmaceutical history, transforming a fatal illness into a manageable condition. The

manufacturing and quality control processes, while rudimentary by modern standards, laid the

groundwork for the production of sterile biological products. They highlight a transition from

crude organotherapy to a more refined, though not yet fully purified, parenteral drug product.
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The eventual replacement of these extracts with pure, synthetic cyanocobalamin marked the

final step in this evolution, providing a safer, more consistent, and more potent therapy that

remains the standard of care today.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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